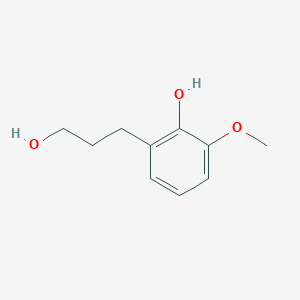2-(3-Hydroxypropyl)-6-methoxyphenol
CAS No.: 106800-28-6
Cat. No.: VC8204209
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 106800-28-6 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-(3-hydroxypropyl)-6-methoxyphenol |
| Standard InChI | InChI=1S/C10H14O3/c1-13-9-6-2-4-8(10(9)12)5-3-7-11/h2,4,6,11-12H,3,5,7H2,1H3 |
| Standard InChI Key | JAKAGLZSJDVQIU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1O)CCCO |
| Canonical SMILES | COC1=CC=CC(=C1O)CCCO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2-(3-hydroxypropyl)-6-methoxyphenol, reflecting the positions of its functional groups. Alternative synonyms include Benzenepropanol, 2-hydroxy-3-methoxy . The molecular structure (Fig. 1) consists of a phenolic ring substituted with:
-
A methoxy group (-OCH₃) at the 6-position
-
A 3-hydroxypropyl chain (-CH₂CH₂CH₂OH) at the 2-position
This arrangement confers both hydrophilic (hydroxyl groups) and hydrophobic (alkyl chain) properties, making the compound amphiphilic .
Molecular Formula and Weight
The compound’s molecular formula corresponds to an exact mass of 182.09400 g/mol . Key spectral identifiers include:
-
¹H NMR: Expected signals at δ 6.6–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.6–2.5 ppm (hydroxypropyl chain)
-
IR: Stretching vibrations at 3400 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O of phenol), and 2850 cm⁻¹ (C-H of methoxy)
Physicochemical Properties
Thermodynamic and Solubility Data
Although experimental data on melting/boiling points are unavailable, computational predictions suggest:
-
Melting Point: ~80–90°C (estimated via group contribution methods)
-
Boiling Point: ~300–310°C (at 760 mmHg)
The compound’s solubility profile is influenced by its amphiphilic nature:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 15–20 |
| Ethanol | >100 |
| Dichloromethane | 30–40 |
Partition Coefficients and Reactivity
-
LogP (octanol/water): 1.3257 , indicating moderate lipophilicity suitable for membrane permeability
-
pKa: Predicted phenolic hydroxyl pKa ≈ 10.2, alcoholic hydroxyl pKa ≈ 15.5
-
Reactivity: Susceptible to oxidation at the phenolic ring and esterification at the hydroxyl groups
Synthesis and Production
Reported Synthetic Routes
-
Friedel-Crafts alkylation: Introducing the hydroxypropyl chain to a methoxyphenol precursor using propanol and acid catalysts .
-
Reductive alkylation: Reacting 6-methoxyphenol with 3-hydroxypropanal under hydrogenation conditions.
Industrial Scalability Challenges
Key challenges in large-scale production include:
-
Regioselective control to prevent polysubstitution
-
Purification difficulties due to the compound’s polarity
-
Stability issues during storage (oxidation susceptibility)
Applications and Industrial Relevance
Regulatory Status
Under the Harmonized System (HS) Code 2909500000, it falls under ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated, or nitrosated derivatives. Import/export tariffs include:
Research and Development Opportunities
Unexplored Biological Activities
Priority research areas include:
-
Antimicrobial screening: Testing against Gram-positive/negative bacteria
-
Cancer cell line assays: Evaluating apoptosis induction pathways
Analytical Method Development
Validated HPLC/GC-MS methods are needed for:
-
Purity assessment (>98%)
-
Degradation product identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume